molecular formula C9H16N2O3 B13786625 Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- CAS No. 90770-30-2

Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-

Cat. No.: B13786625
CAS No.: 90770-30-2
M. Wt: 200.23 g/mol
InChI Key: UWOIABBSBQWKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- is a heterocyclic organic compound with the molecular formula C9H16N2O3 It is known for its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and an amide linkage to a methylaminoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- typically involves the following steps:

    Formation of Cyclopentanecarboxylic Acid: This can be achieved through the oxidation of cyclopentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Amide Formation: The carboxylic acid group is then converted to an amide by reacting with 2-(methylamino)acetyl chloride in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone or cyclopentanecarboxylic acid derivatives, while reduction may produce cyclopentylamines.

Scientific Research Applications

Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- exerts its effects involves interactions with specific molecular targets. The amide linkage and the cyclopentane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: A simpler analog without the amide linkage.

    Cyclopentanone: Lacks the carboxylic acid and amide groups.

    Cyclopentylamine: Contains an amine group instead of the amide linkage.

Uniqueness

Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

90770-30-2

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

1-[[2-(methylamino)acetyl]amino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H16N2O3/c1-10-6-7(12)11-9(8(13)14)4-2-3-5-9/h10H,2-6H2,1H3,(H,11,12)(H,13,14)

InChI Key

UWOIABBSBQWKHH-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1(CCCC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.